molecular formula C16H21N3O3 B5532039 N-cyclohexyl-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

Cat. No.: B5532039
M. Wt: 303.36 g/mol
InChI Key: GFGAARNYTBFNOJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyclohexyl group and a methoxyphenyl group linked through a methylene bridge to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide typically involves the condensation of cyclohexylamine with 3-methoxybenzaldehyde, followed by the reaction with oxalic acid dihydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide.

    Reduction: Formation of N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylamino]oxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(3-hydroxyphenyl)methylideneamino]butanediamide

Uniqueness

N-cyclohexyl-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-14-9-5-6-12(10-14)11-17-19-16(21)15(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGAARNYTBFNOJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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